2-Propoxynicotinic acid
Overview
Description
This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
Mechanism of Action
Target of Action
2-Propoxynicotinic acid is a derivative of nicotinic acid . Nicotinic acid, also known as niacin, is a stimulatory alkaloid that primarily targets nicotinic cholinergic receptors . These receptors are found in various locations, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain .
Mode of Action
Nicotinic acid acts as an agonist at nicotinic acetylcholine receptors . These are ionotropic receptors composed of five homomeric or heteromeric subunits . The interaction of nicotinic acid with these receptors stimulates neurons and ultimately blocks synaptic transmission .
Biochemical Pathways
Nicotine, a related compound, is known to be metabolized through three pathways: thepyridine pathway , the pyrrolidine pathway , and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways have been identified in bacteria, and multi-omics analysis has revealed specific genome architecture, regulation mechanisms, and specific genes or enzymes of these pathways .
Pharmacokinetics
The solid-state identity of 2-hydroxynicotinic acid, another derivative of nicotinic acid, has been found to exist in four polymorphs . This suggests that the pharmacokinetics of this compound could be influenced by its polymorphic forms, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Nicotinic acid, a related compound, has been shown to have a broad spectrum of effects, including increasing hdl cholesterol levels while decreasing triglyceride, ldl cholesterol, and lipoprotein(a) levels .
Action Environment
The action environment of this compound is likely to influence its action, efficacy, and stability. For example, the formation of distinct polymorphs of 2-hydroxynicotinic acid can be affected by using various acidic additives . This suggests that the action of this compound could also be influenced by environmental factors such as pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxynicotinic acid typically involves the reaction of 2-chloronicotinic acid with propanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the oxidation of 2-propylpyridine using nitric acid. This method is efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions: 2-Propoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-propoxy-3-pyridinecarboxylic acid N-oxide.
Reduction: Reduction reactions can convert it into 2-propoxy-3-pyridinecarboxylic acid hydrazide.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: 2-propoxy-3-pyridinecarboxylic acid N-oxide.
Reduction: 2-propoxy-3-pyridinecarboxylic acid hydrazide.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Propoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its potential therapeutic uses, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
2-Chloronicotinic acid: Used as a precursor in the synthesis of various nicotinic acid derivatives.
2-Methoxynicotinic acid: Similar in structure but with a methoxy group instead of a propoxy group.
2-Ethoxynicotinic acid: Contains an ethoxy group, differing slightly in its chemical properties.
Uniqueness: 2-Propoxynicotinic acid is unique due to its specific propoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Biological Activity
2-Propoxynicotinic acid, a derivative of nicotinic acid, has garnered attention due to its potential biological activities, particularly in the context of metabolic and cardiovascular health. This article reviews the current knowledge on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Lipid Modulation
One of the primary areas of research surrounding this compound is its effect on lipid profiles. Similar to nicotinic acid, it is believed to influence lipid metabolism by:
- Increasing High-Density Lipoprotein (HDL) Levels : Studies have shown that nicotinic acid can significantly elevate HDL cholesterol levels, which is beneficial for cardiovascular health .
- Decreasing Low-Density Lipoprotein (LDL) and Very Low-Density Lipoprotein (VLDL) : The compound may inhibit the synthesis and secretion of VLDL and LDL, thereby reducing overall cholesterol levels in the bloodstream .
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects, which may be mediated through:
- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the levels of cytokines involved in inflammatory processes, contributing to its potential therapeutic effects in conditions like atherosclerosis and metabolic syndrome .
The biological activity of this compound is thought to involve several mechanisms:
- GPR109A Activation : Similar to nicotinic acid, this compound may activate GPR109A receptors, which are implicated in the regulation of lipid metabolism and anti-inflammatory responses .
- NAD+ Metabolism : The compound may influence NAD+ levels within cells, impacting various metabolic pathways and cellular signaling processes crucial for maintaining metabolic homeostasis .
Clinical Trials
Several clinical studies have investigated the efficacy of nicotinic acid derivatives, including this compound. Notable findings include:
Study | Population | Intervention | Outcome | P-value |
---|---|---|---|---|
Coronary Drug Project (1975) | 8341 post-myocardial infarction patients | Nicotinic acid (3 g/day) | Reduced total mortality | <0.05 |
Canner et al. (1986) | Follow-up after 15 years | Nicotinic acid treatment | Lowered mortality rates compared to placebo | <0.005 |
ARBITER 2 (2004) | Patients with low HDL cholesterol | Nicotinic acid + simvastatin | Increased intima-media thickness reduction | <0.08 |
These studies highlight the potential benefits of nicotinic acid derivatives in managing cardiovascular risk factors.
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Antimycobacterial Activity : Research has shown that derivatives of nicotinic acid exhibit significant antimycobacterial properties, suggesting a potential role in treating infections like tuberculosis .
- Antioxidant Effects : In vitro studies indicate that this compound may possess antioxidant properties, helping to mitigate oxidative stress within cells .
- Metabolic Regulation : Animal studies suggest that compounds similar to this compound can improve insulin sensitivity and glucose metabolism, which are critical factors in managing diabetes and obesity .
Properties
IUPAC Name |
2-propoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETCSFANSYKLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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